

# PR-104: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PR280     |           |
| Cat. No.:            | B15603292 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. It is a dinitrobenzamide mustard pre-prodrug designed to be selectively activated in the hypoxic microenvironment characteristic of many solid tumors. This targeted activation aims to deliver a potent DNA cross-linking agent preferentially to tumor cells, thereby minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PR-104, drawing from key preclinical and clinical studies.

#### **Pharmacokinetics**

PR-104 is a water-soluble phosphate ester that acts as a "pre-prodrug." Following intravenous administration, it is rapidly and systemically converted by phosphatases into its active prodrug form, PR-104A (the corresponding alcohol).[1][2][3][4][5][6] PR-104A is less soluble than PR-104 but possesses the necessary lipophilicity to diffuse into tumor tissues.[5]

The clearance of PR-104A is a critical factor in its efficacy and toxicity profile. In humans, a major route of clearance is through glucuronidation of its alcohol side-chain by UDP-glucuronosyltransferase-2B7 (UGT-2B7).[7][8] This was particularly evident in a clinical trial involving patients with advanced hepatocellular carcinoma, where compromised hepatic function led to reduced PR-104A clearance and significant toxicity.[7][8]



## **Preclinical Pharmacokinetics in Mice**

Pharmacokinetic studies in CD-1 nu/nu mice have been crucial in understanding the initial disposition of PR-104. The table below summarizes key pharmacokinetic parameters following intravenous (i.v.) and intraperitoneal (i.p.) administration.

| Parameter                                        | Intravenous (i.v.) | Intraperitoneal (i.p.) |
|--------------------------------------------------|--------------------|------------------------|
| PR-104                                           |                    |                        |
| Cmax (μM)                                        | ~1000              | ~100                   |
| AUC (μM.h)                                       | ~150               | ~100                   |
| PR-104A                                          |                    |                        |
| Cmax (µM)                                        | ~30                | ~40                    |
| AUC (μM.h)                                       | ~50                | ~60                    |
| Data derived from graphical                      |                    |                        |
| representations in Patterson et al., 2007.[5][9] |                    |                        |

## **Clinical Pharmacokinetics in Humans**

Phase I clinical trials have established the pharmacokinetic profile of PR-104 in patients with solid tumors and acute leukemias. The drug has been administered on different schedules, primarily a once every 3 weeks schedule and a weekly schedule (days 1, 8, and 15 every 28 days).[3][10]



| Analyte                     | Mean Clearance (L/h/m²)     | Key Observations                                                                                                                                                                                                                                                                       |
|-----------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PR-104                      | 127 (SD 99) in AML patients | Rapidly converted to PR-104A. [11]                                                                                                                                                                                                                                                     |
| PR-104A                     | Dose-dependent              | Plasma levels of PR-104A and its glucuronide metabolite (PR-104G) were variable among patients but showed dosedependence consistent with linear pharmacokinetics.[11] The preclinical pharmacokinetic target for PR-104A was exceeded at higher doses in the every 3-week schedule.[3] |
| AML: Acute Myeloid Leukemia |                             |                                                                                                                                                                                                                                                                                        |

## **Pharmacodynamics**

The pharmacodynamic effect of PR-104 is driven by the selective activation of its prodrug form, PR-104A, into potent DNA cross-linking agents. This activation occurs through two primary mechanisms.

## **Hypoxia-Selective Activation**

Under hypoxic conditions (low oxygen tension), PR-104A undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase.[10][12] This reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, thus preventing the formation of the cytotoxic species in normal tissues. However, under hypoxia, the nitro radical is further reduced to form the active metabolites: the hydroxylamine (PR-104H) and the amine (PR-104M).[1][7][8][10][13] These metabolites are potent nitrogen mustards that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[6][14] The cytotoxicity of PR-104A is increased by 10- to 100-fold under hypoxic conditions compared to aerobic conditions.[1][2][5]



## **AKR1C3-Mediated Activation**

Subsequent studies revealed that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][7][12][15] This two-electron reduction pathway also generates the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[12] High expression of AKR1C3 in certain tumors, such as some leukemias, provides an additional mechanism for tumor-selective activation.[4][7]

The dual mechanism of activation is a key feature of PR-104's pharmacodynamics.



Click to download full resolution via product page

PR-104 Mechanism of Action

# **Clinical Efficacy and Dose-Limiting Toxicities**

PR-104 has been evaluated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[3][13][16][17]

#### **Solid Tumors**

In a Phase I study with a once every 3-week schedule, the maximum tolerated dose (MTD) was determined to be 1100 mg/m².[3][12] Dose-limiting toxicities (DLTs) included fatigue, neutropenic fever, and infection.[10] On a weekly schedule, the MTD was 675 mg/m², with



thrombocytopenia and neutropenia being the DLTs.[10] While reductions in tumor volume were observed, no objective responses were documented in the initial solid tumor trials.[3]

#### **Acute Leukemia**

Given the hypoxic nature of the bone marrow niche in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[11][13][17] In this setting, PR-104 was administered at higher doses (up to 4 g/m²) than in solid tumor trials.[13][17] The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis.[13][17] Responses, including complete remission with incomplete platelet recovery (CRp) and morphologic leukemia-free state (MLFS), were observed at doses of 3 g/m² and 4 g/m².[17]

## **Experimental Protocols**

The following outlines a typical experimental workflow for evaluating the preclinical antitumor activity of PR-104, based on methodologies described in the literature.[1][2]





Click to download full resolution via product page

Preclinical Evaluation Workflow for PR-104

#### In Vitro Cytotoxicity Assays

- Objective: To determine the concentration of PR-104A that inhibits cell growth by 50% (IC50) under both aerobic and hypoxic conditions.
- Method: Human tumor cell lines are seeded in microplates and exposed to a range of PR-104A concentrations. For hypoxic conditions, plates are incubated in a hypoxic chamber. Cell viability is assessed using assays such as the MTT or sulforhodamine B (SRB) assay. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the aerobic IC50 to the hypoxic IC50.[7]



## In Vivo Tumor Growth Delay Studies

- Objective: To evaluate the antitumor efficacy of PR-104 in a living organism.
- Method: Human tumor cells are implanted subcutaneously into immunocompromised mice.
   Once tumors reach a specified size, mice are treated with PR-104, vehicle control, or combination therapies. Tumor volume is measured regularly to assess treatment efficacy.[1]
   [2]

## **Tumor Excision and Clonogenic Survival Assays**

- Objective: To quantify the killing of both aerobic and hypoxic tumor cells in vivo.
- Method: Following treatment of tumor-bearing mice, tumors are excised, and a single-cell suspension is prepared. Cells are then plated at various dilutions and incubated to allow for colony formation. The number of colonies is counted to determine the surviving fraction of cells.[1][2]

## **Pharmacokinetic Analysis**

- Objective: To determine the concentration-time profile of PR-104 and its metabolites in plasma.
- Method: Blood samples are collected from animals or patients at various time points after PR-104 administration. Plasma is separated, and drug concentrations are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][10]

## Conclusion

PR-104 is a rationally designed hypoxia-activated prodrug with a well-characterized mechanism of action. Its pharmacokinetics are defined by its rapid conversion to the active prodrug PR-104A, which is then selectively activated in hypoxic tumor regions or in cells with high AKR1C3 expression. While clinical development has faced challenges, particularly concerning toxicity in certain patient populations, the extensive preclinical and clinical data available for PR-104 provide valuable insights for the future design and development of targeted cancer therapies. The dual activation mechanism remains a compelling strategy for exploiting the tumor microenvironment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. PR-104 Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]







 To cite this document: BenchChem. [PR-104: A Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603292#pharmacokinetics-and-pharmacodynamics-of-pr-104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com